2,6-Dimethoxy-benzamidine

Vue d'ensemble

Description

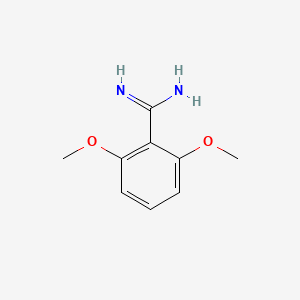

2,6-Dimethoxy-benzamidine is an organic compound with the molecular formula C9H13N2O2 It is characterized by the presence of two methoxy groups attached to the benzene ring at positions 2 and 6, and an amidine group attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxy-benzamidine typically involves the reaction of 2,6-dimethoxybenzonitrile with an appropriate amine under acidic conditions. One common method includes the use of hydrogen chloride gas to facilitate the reaction. The reaction is carried out in a solvent such as methanol, and the product is purified through crystallization or distillation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and purity. The process may include steps such as:

- Addition of hydrogen chloride gas to a solution of 2,6-dimethoxybenzonitrile in methanol.

- Heating the mixture to facilitate the reaction.

- Purification of the product through distillation or crystallization.

Analyse Des Réactions Chimiques

1.1. Formation of Iminoquinazolines

2,6-Dimethoxy-benzamidine reacts with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) in dichloromethane (DCM) to form 4-imino-3,4-dihydroquinazoline derivatives. This one-step reaction proceeds via nucleophilic attack and cyclization, facilitated by Hünig’s base (diisopropylethylamine, DIPEA) .

Reaction Conditions

-

Reagents : Appel salt (1 equiv), DIPEA (2 equiv), DCM solvent.

-

Temperature : Ambient (~20°C).

-

Time : 2–4 hours.

Yield Variations with Substituents

| N-Aryl Substituent (Ar) | Electron Nature | Yield (%) |

|---|---|---|

| Phenyl | Neutral | 73–81 |

| 4-Methoxyphenyl | Electron-rich | 74 |

| 4-Fluorophenyl | Electron-poor | 57 |

| 4-Chlorophenyl | Electron-poor | 65 |

The reaction favors electron-rich aryl groups due to enhanced nucleophilicity at the amidine nitrogen .

Acid-Catalyzed Cyclization to Benzimidazoles

This compound derivatives undergo acid-catalyzed cyclization to form benzimidazoles. This involves sequential acylation, nitration, reduction, and cyclization steps .

Key Steps

-

Acylation : Reaction with acid chlorides (e.g., anisoyl chloride) forms amides.

-

Nitration : Nitric acid in acetic anhydride introduces nitro groups at the ortho position.

-

Reduction : Palladium-catalyzed hydrazine reduction converts nitro to amino groups.

-

Cyclization : Acidic conditions (e.g., HCl) promote ring closure to yield 4,6-dimethoxybenzimidazoles.

Representative Example

-

Substrate : N-(3,5-Dimethoxyphenyl)-4'-methoxybenzamide.

-

Product : 2-(4-Methoxybenzoyl)-4,6-dimethoxybenzimidazole.

3.1. Methoxy Group Substitution

The steric bulk of the ortho-methoxy groups directs reactivity in substitution reactions. For example:

-

Nucleophilic Aromatic Substitution : Methoxy groups at 2- and 6-positions hinder electrophilic attack, favoring para-substitution in related systems .

-

Halogenation : Limited by steric hindrance; occurs selectively at the 4-position under controlled conditions .

4.1. Oxidation

The amidine group can be oxidized to form nitroso or carbonyl derivatives. For example:

-

Reagent : Potassium permanganate (KMnO₄) in acidic conditions.

-

Product : 2,6-Dimethoxybenzoic acid (via amidine oxidation).

4.2. Reduction

-

Catalytic Hydrogenation : Converts amidines to amines (e.g., 2,6-dimethoxybenzylamine) using Pd/C and H₂ .

5.1. Role of Steric Effects

The twisted conformation of the carboxy group in 2,6-dimethoxybenzoate (due to ortho-methoxy substituents) reduces resonance stabilization, increasing reactivity toward nucleophiles .

5.2. Acid Catalysis

Acetic acid facilitates cyclization by protonating intermediates, lowering activation barriers. Computational studies (DFT) show a ΔG‡ of 32.6 kcal·mol⁻¹ for key transition states .

Stability and Handling

Applications De Recherche Scientifique

Biochemical Properties

2,6-Dimethoxy-benzamidine acts primarily as a protease inhibitor, interacting with various enzymes and proteins. Its role in proteomics research is significant as it aids in the study of enzyme functions and regulatory mechanisms. The compound's ability to bind to the active sites of serine proteases makes it a valuable tool for understanding biochemical pathways and protein interactions.

Subcellular Localization

The localization of this compound within cellular compartments can influence its biological activity. Targeting signals or post-translational modifications may direct the compound to specific organelles, which is crucial for elucidating its cellular roles and therapeutic potential.

Synthetic Routes

The synthesis of this compound typically involves the reaction of 2,6-dimethoxybenzoic acid with appropriate reagents. Common methods include:

- Anhydrous Methanol and Malononitrile : This method involves a series of addition, condensation, and cyclization reactions to form the benzamidine structure.

- Industrial Production : On a larger scale, production may utilize continuous flow reactors to optimize yield and purity while minimizing impurities.

Chemistry

In organic synthesis, this compound serves as a reagent and an intermediate for more complex molecules. Its unique substitution pattern imparts distinct chemical properties that are exploited in various synthetic pathways.

Biology

The compound is extensively used in studies related to enzyme inhibition and protein interactions. Its specificity for serine proteases allows researchers to investigate the roles of these enzymes in physiological processes and disease mechanisms .

Medicine

Research has indicated potential applications of this compound as an anti-inflammatory agent. Studies have explored its effects on various biological pathways, suggesting that it may modulate inflammatory responses through enzyme inhibition .

Case Studies

- Enzyme Inhibition Studies : A study demonstrated that this compound effectively inhibited serine proteases involved in inflammatory pathways, providing insights into its potential as a therapeutic agent for inflammatory diseases .

- Antibacterial Activity : Research highlighted the antimicrobial properties of related compounds within the benzimidazole family, suggesting that structural analogs of this compound could exhibit similar antibacterial effects against Gram-positive and Gram-negative bacteria .

- Anticancer Potential : Investigations into benzimidazole derivatives have shown promising anticancer activity. The structural similarities between these derivatives and this compound prompt further exploration into their potential as anticancer agents .

Mécanisme D'action

The mechanism of action of 2,6-Dimethoxy-benzamidine involves its interaction with specific molecular targets, such as enzymes. It can act as an inhibitor of serine proteases, which are enzymes involved in various physiological processes. By binding to the active site of these enzymes, this compound can prevent the enzymes from catalyzing their reactions, thereby exerting its effects.

Comparaison Avec Des Composés Similaires

2,6-Dimethoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amidine group.

2,6-Dimethoxyaniline: Similar structure but with an amino group instead of an amidine group.

2,6-Dimethoxybenzaldehyde: Similar structure but with an aldehyde group instead of an amidine group.

Uniqueness: 2,6-Dimethoxy-benzamidine is unique due to the presence of the amidine group, which imparts specific chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

Activité Biologique

2,6-Dimethoxy-benzamidine is a compound known for its significant biological activities, particularly in the realm of proteomics and enzyme inhibition. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula CHClNO and is characterized by two methoxy groups attached to a benzamidine structure. This specific substitution pattern enhances its interaction with various biological targets, particularly proteases.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of serine proteases. These enzymes play crucial roles in numerous physiological processes, including blood pressure regulation and inflammation. The compound binds to the active sites of these enzymes, preventing substrate access and thus inhibiting their activity .

Target Proteins

- Serine Proteases : The compound is known to inhibit various serine proteases involved in critical signaling pathways.

- Kinases : It also interacts with kinases, influencing downstream signaling cascades that regulate cellular functions .

Biochemical Analysis

Research indicates that this compound can significantly alter cellular processes by modulating gene expression and cell signaling pathways. For instance, it has been shown to:

- Inhibit specific proteases that are vital for cell signaling.

- Affect transcription factors and regulatory proteins that control gene expression.

Biological Activity Summary

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Protease Inhibition | Inhibits serine proteases involved in inflammation and other physiological processes. |

| Gene Expression Modulation | Alters the expression of genes by interacting with transcription factors. |

| Cell Signaling | Modulates pathways that influence cell metabolism and function. |

Case Studies

- Protease Inhibition : A study demonstrated that this compound effectively inhibited the activity of kallikrein-related peptidase 1 (KLK1), which is crucial for regulating blood pressure and inflammation. The inhibition led to a decrease in bradykinin production, a potent vasodilator.

- Inflammatory Response : Another investigation revealed that the compound reduced inflammatory responses in vitro by inhibiting proteases involved in cytokine activation. This suggests potential therapeutic applications in treating inflammatory diseases .

- Antiviral Activity : Recent research indicated that derivatives of benzamidine, including this compound, exhibited antiviral properties by interfering with viral proteases essential for viral replication cycles .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that the presence of methoxy groups at the 2 and 6 positions significantly enhances the inhibitory potency against serine proteases compared to other derivatives without these substitutions. This highlights the importance of specific functional groups in determining biological activity .

Propriétés

IUPAC Name |

2,6-dimethoxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5H,1-2H3,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMJAJKTZTXLTGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409383 | |

| Record name | 2,6-DIMETHOXY-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885957-17-5 | |

| Record name | 2,6-Dimethoxybenzenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885957-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-DIMETHOXY-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.